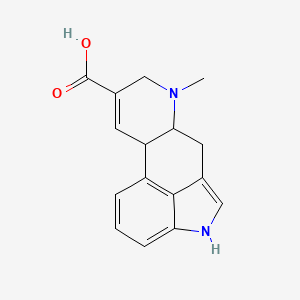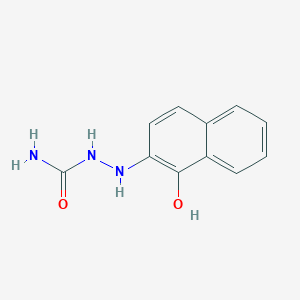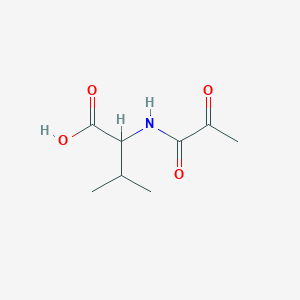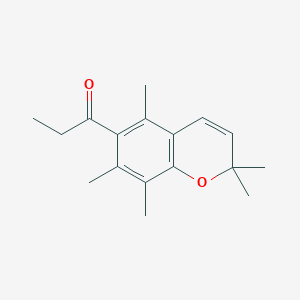
Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate is a chemical compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a piperazine ring attached to a benzoate moiety, which is further substituted with chloro and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-chloro-2-(piperazin-1-yl)benzoate, followed by purification steps. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Hydrolysis: Sodium hydroxide in water, hydrochloric acid in water.
Major Products Formed
Reduction: Methyl 4-chloro-3,5-diamino-2-(piperazin-1-yl)benzoate.
Substitution: Methyl 4-amino-3,5-dinitro-2-(piperazin-1-yl)benzoate (if ammonia is used).
Hydrolysis: 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds with potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting bacterial infections or cancer, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the piperazine ring, making it less versatile in biological applications.
4-chloro-3,5-dinitrobenzoic acid: Similar structure but lacks the ester and piperazine functionalities.
Methyl 4-chloro-3,5-diamino-2-(piperazin-1-yl)benzoate: A reduced form of the compound with amino groups instead of nitro groups.
Uniqueness
Methyl 4-chloro-3,5-dinitro-2-(piperazin-1-yl)benzoate is unique due to the presence of both nitro and piperazine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Propiedades
Número CAS |
929194-11-6 |
|---|---|
Fórmula molecular |
C12H13ClN4O6 |
Peso molecular |
344.71 g/mol |
Nombre IUPAC |
methyl 4-chloro-3,5-dinitro-2-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H13ClN4O6/c1-23-12(18)7-6-8(16(19)20)9(13)11(17(21)22)10(7)15-4-2-14-3-5-15/h6,14H,2-5H2,1H3 |
Clave InChI |
WFTZXVXWFLRYGT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1N2CCNCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)


![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)


![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)

![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
